Bis(2-chloroethylthiomethyl)ether
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Overview
Description
Bis(2-chloroethylthiomethyl)ether: is a chemical compound with the molecular formula C6H12Cl2OS2 . It is related to sulfur mustard (mustard gas) and is expected to react in a similar fashion . This compound is known for its potential use as a chemical weapon due to its toxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethylthiomethyl)ether typically involves the reaction of 2-chloroethanol with thioether compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethylthiomethyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-chloroethylthiomethyl)ether is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various chemical compounds .
Biology and Medicine: Due to its structural similarity to sulfur mustard, this compound is studied for its toxicological effects and potential use in chemical warfare. Research focuses on understanding its mechanism of action and developing antidotes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
Bis(2-chloroethylthiomethyl)ether exerts its effects by alkylating DNA and proteins, leading to cellular damage and apoptosis. The compound targets nucleophilic sites in biomolecules, forming covalent bonds and disrupting normal cellular functions . This mechanism is similar to that of sulfur mustard, which also alkylates DNA and proteins, leading to cytotoxic effects .
Comparison with Similar Compounds
Sulfur Mustard (Mustard Gas): Both compounds are alkylating agents with similar toxicological profiles.
Bis(chloromethyl)ether: Another ether compound with similar reactivity but different applications.
Uniqueness: Bis(2-chloroethylthiomethyl)ether is unique due to its specific structure, which combines the properties of thioethers and chlorinated compounds.
Properties
CAS No. |
63918-90-1 |
---|---|
Molecular Formula |
C6H12Cl2OS2 |
Molecular Weight |
235.2 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethylsulfanylmethoxymethylsulfanyl)ethane |
InChI |
InChI=1S/C6H12Cl2OS2/c7-1-3-10-5-9-6-11-4-2-8/h1-6H2 |
InChI Key |
IJGBNRTYNRKNHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SCOCSCCCl |
physical_description |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origin of Product |
United States |
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